molecular formula C22H20N4O3 B14103668 4-(Hydroxyphenylmethylene)-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-2,3-pyrrolidinedione CAS No. 898796-78-6

4-(Hydroxyphenylmethylene)-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-2,3-pyrrolidinedione

Cat. No.: B14103668
CAS No.: 898796-78-6
M. Wt: 388.4 g/mol
InChI Key: YMYHXLPRNGVXEV-UHFFFAOYSA-N
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Description

4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a hydroxy group, an imidazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the benzoyl and hydroxy groups. The imidazole ring is then attached via a propyl linker, and finally, the pyridine ring is incorporated.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The imidazole and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce a benzyl derivative.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)prop-2-en-1-one

Uniqueness

4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and the presence of both imidazole and pyridine rings. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

898796-78-6

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H20N4O3/c27-20(16-6-2-1-3-7-16)18-19(17-8-4-9-23-14-17)26(22(29)21(18)28)12-5-11-25-13-10-24-15-25/h1-4,6-10,13-15,19,27H,5,11-12H2

InChI Key

YMYHXLPRNGVXEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CN=CC=C4)O

Origin of Product

United States

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